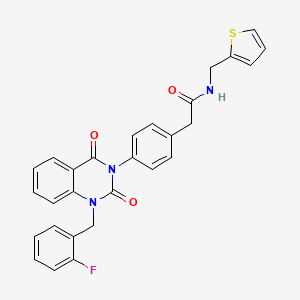

2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Descripción

This compound features a quinazolin-2,4-dione core substituted with a 2-fluorobenzyl group at position 1, a phenylacetamide moiety at position 3, and a thiophen-2-ylmethyl group on the acetamide nitrogen. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties .

Key structural attributes:

- Quinazolin-2,4-dione core: Provides rigidity and hydrogen-bonding sites via carbonyl groups.

- 2-Fluorobenzyl group: Electron-withdrawing fluorine improves membrane permeability and resistance to oxidative metabolism.

- Thiophen-2-ylmethyl acetamide: Aromatic thiophene enhances π-π stacking interactions with biological targets.

Propiedades

Fórmula molecular |

C28H22FN3O3S |

|---|---|

Peso molecular |

499.6 g/mol |

Nombre IUPAC |

2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C28H22FN3O3S/c29-24-9-3-1-6-20(24)18-31-25-10-4-2-8-23(25)27(34)32(28(31)35)21-13-11-19(12-14-21)16-26(33)30-17-22-7-5-15-36-22/h1-15H,16-18H2,(H,30,33) |

Clave InChI |

SOGWLEFNLRHUBA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(4-(1-(2-fluorobencil)-2,4-dioxo-1,2-dihidroquinazolin-3(4H)-il)fenil)-N-(tiofen-2-ilmetil)acetamida típicamente implica reacciones orgánicas de múltiples pasos. Los pasos clave incluyen:

Formación del núcleo de quinazolinona: Esto se logra mediante la ciclización de precursores apropiados en condiciones controladas.

Introducción del grupo 2-fluorobencilo: Este paso implica el uso de bromuro de 2-fluorobencilo en presencia de una base para facilitar la sustitución nucleofílica.

Adición del grupo tiofen-2-ilmetil: Esto se realiza típicamente a través de una reacción de acoplamiento utilizando tiofen-2-ilmetilamina y un agente acilante adecuado.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolinona, convirtiéndolo potencialmente en un derivado dihidroquinazolina.

Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, lo que permite una mayor funcionalización.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones controladas.

Productos Principales

Oxidación: Sulfóxidos o sulfonas.

Reducción: Derivados de dihidroquinazolina.

Sustitución: Varios derivados aromáticos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi. Studies have shown promising results in inhibiting growth, suggesting potential use as an antimicrobial agent.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the quinazoline moiety, which is known for its ability to interact with cancer cell pathways. Preliminary studies have demonstrated:

- In vitro Testing : Compounds similar to this have shown efficacy against breast cancer cell lines (e.g., MCF7).

- Mechanism of Action : Likely involves inhibition of specific kinases or pathways associated with tumor growth.

Case Studies

-

Study on Antimicrobial Effects :

- A recent study evaluated various quinazoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Evaluation :

- In vitro assays revealed that compounds with similar structures to this compound showed significant cytotoxic effects on cancer cell lines.

- Molecular docking studies suggested effective binding to target proteins involved in cancer proliferation.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de quinazolinona interactúa con varios objetivos biológicos, inhibiendo potencialmente la actividad enzimática o modulando la función del receptor. La presencia de los grupos 2-fluorobencilo y tiofen-2-ilmetil puede mejorar su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights differences in substitution patterns, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Core Heterocycle :

- The quinazolin-2,4-dione core in the target compound offers two hydrogen-bond acceptors (C=O groups), which are absent in triazole- or thiazole-based analogs (e.g., ). This may enhance interactions with enzymes like GABA receptors or kinases .

- Triazole-containing compounds (e.g., ) exhibit greater conformational flexibility and nitrogen-rich environments, favoring interactions with metal ions or nucleic acids .

Substituent Effects: The 2-fluorobenzyl group in the target compound reduces metabolic deactivation compared to dichlorophenyl () or non-halogenated analogs, as fluorine is less susceptible to CYP450 oxidation . Thiophen-2-ylmethyl vs. Thiazole: Thiophene’s lower electronegativity compared to thiazole () may reduce dipole-dipole interactions but improve membrane permeability .

Pharmacological Implications

- Anti-Tubercular Activity: Thiophene-thiazole hybrids () demonstrate efficacy against Mycobacterium tuberculosis, likely via enzyme inhibition (e.g., enoyl-ACP reductase). The target compound’s thiophene group may similarly target bacterial enzymes .

- Metabolic Stability: Fluorine substitution in the target compound likely enhances half-life compared to non-fluorinated analogs (e.g., ), which may undergo faster hepatic clearance .

Spectroscopic Characterization

- IR Spectroscopy: Absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () confirms tautomeric shifts, whereas quinazolinones retain distinct carbonyl peaks .

- NMR Analysis : The thiophen-2-ylmethyl group in the target compound would show characteristic aromatic protons at δ 6.8–7.2 ppm, distinct from thiazole analogs (δ 7.5–8.0 ppm) .

Actividad Biológica

The compound 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a novel derivative of quinazoline, which has been recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The specific compound has shown promising results in various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been observed to inhibit cell proliferation in several cancer types, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.27 | Apoptosis induction |

| PC-3 | 9.84 | Caspase activation |

| HCT-116 | 1.184 | Cell cycle arrest |

Source: MDPI studies on quinazoline derivatives .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

- Activity Spectrum : The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 8 | 16 |

Source: Research on antimicrobial properties of quinazoline derivatives .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against MCF-7 cells showed that treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells after treatment, indicating effective induction of programmed cell death.

Case Study 2: Antimicrobial Effects

In a separate study, the compound was evaluated for its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.